Comparative Metabolic Stability: 4'-Thio vs. 4'-Oxy Resistance to Thymidine Phosphorylase Degradation
The 4'-thio modification of S-BVDU confers resistance to phosphorolysis by human thymidine phosphorylase, a key differentiator from its 4'-oxy counterpart BVDU. In a direct biochemical investigation, 4'-thio-2'-deoxyuridines were found to be completely resistant to this enzyme, whereas the corresponding 4'-oxy compounds are rapidly degraded [1]. This enzymatic stability is cited as the basis for the compound's promise in treating HSV-1 TK gene-transfected tumors in vivo [2].
| Evidence Dimension | Susceptibility to enzymatic degradation by human thymidine phosphorylase |
|---|---|
| Target Compound Data | Resistant (no significant phosphorolysis observed) |
| Comparator Or Baseline | 4'-Oxy analogues (e.g., BVDU) |
| Quantified Difference | Complete resistance vs. rapid degradation |
| Conditions | In vitro enzymatic assay with purified human thymidine phosphorylase |
Why This Matters
This differential stability directly impacts intracellular drug concentration and duration of action, making S-BVDU the preferred choice for in vivo studies where 4'-oxy analogues would be rapidly cleared.
- [1] Verri A, Focher F, Duncombe RJ, et al. Anti-(herpes simplex virus) activity of 4'-thio-2'-deoxyuridines: a biochemical investigation for viral and cellular target enzymes. Biochem J. 2000;351(Pt 2):319-326. View Source
- [2] Balzarini J, Bohman C, De Clercq E. Comparative cytostatic activity of different antiherpetic drugs against herpes simplex virus thymidine kinase gene-transfected tumor cells. Mol Pharmacol. 1994;45(6):1253-1258. View Source
